

An In-depth Technical Guide to 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-5-methylphenylboronic acid

Cat. No.: B151179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-5-methylphenylboronic acid**, a versatile building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical structure, physicochemical properties, representative experimental protocols for its synthesis and application, and its role in modern medicinal chemistry.

Chemical Structure and Formula

2-Hydroxy-5-methylphenylboronic acid is an aromatic boronic acid featuring a hydroxyl and a methyl group on the phenyl ring. The boronic acid functional group is positioned ortho to the hydroxyl group.

Chemical Formula: $C_7H_9BO_3$ [1]

Structure:

IUPAC Name: (2-Hydroxy-5-methylphenyl)boronic acid

CAS Number: 259209-21-7 [2]

Physicochemical and Spectroscopic Data

The properties of **2-Hydroxy-5-methylphenylboronic acid** make it a stable and useful reagent in various chemical transformations. Below is a summary of its key physical and chemical properties, along with expected spectroscopic characteristics derived from its structure.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	151.96 g/mol	[2]
Appearance	Solid	
Density (Predicted)	1.26 ± 0.1 g/cm ³	[1]
Boiling Point (Predicted)	343.7 ± 52.0 °C	[1]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	

Spectroscopic Data (Expected)

While specific experimental spectra for this compound are not readily available in the public domain, the following table outlines the expected signals based on its chemical structure. This information is crucial for the characterization and quality control of the compound.

Technique	Feature	Expected Characteristics
¹ H NMR	Aromatic Protons	3 signals in the aromatic region (approx. δ 6.5-7.5 ppm).
Methyl Protons	1 singlet in the alkyl region (approx. δ 2.0-2.5 ppm).	
Hydroxyl Protons	2 broad singlets for the phenolic -OH and the two -OH groups of the boronic acid, which may exchange with D ₂ O.	
¹³ C NMR	Aromatic Carbons	6 signals in the aromatic region (approx. δ 110-160 ppm), including the carbon bearing the boron atom (ipso-carbon), which may be broad or unobserved.
Methyl Carbon	1 signal in the alkyl region (approx. δ 20-25 ppm).	
¹¹ B NMR	Boron Atom	A single, potentially broad signal characteristic of a trigonal boronic acid (approx. δ 28-30 ppm).
IR Spectroscopy	O-H Stretch	Broad bands around 3200-3600 cm ⁻¹ (phenolic and boronic acid OH).
B-O Stretch	Strong bands around 1300-1400 cm ⁻¹ .	
C-H Stretch (Aromatic)	Bands around 3000-3100 cm ⁻¹ .	
C-H Stretch (Alkyl)	Bands around 2850-3000 cm ⁻¹ .	

Mass Spectrometry

Molecular Ion

[M-H]⁻ at m/z 151.0 for the deprotonated molecule in negative ion mode.

Experimental Protocols

Boronic acids are fundamental reagents in organic synthesis. The following sections provide detailed representative methodologies for the synthesis of **2-Hydroxy-5-methylphenylboronic acid** and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis of 2-Hydroxy-5-methylphenylboronic acid

This protocol is a generalized method based on the synthesis of hydroxyphenylboronic acids from bromophenols.

Reaction Scheme:

Materials:

- 2-Bromo-4-methylphenol
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-methylphenol (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (2.2 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
- Borylation: Triisopropyl borate (1.5 eq) is added dropwise, ensuring the temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
- Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
- Work-up: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield **2-Hydroxy-5-methylphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using **2-Hydroxy-5-methylphenylboronic acid** to form a biaryl compound, a common scaffold in drug molecules.

Materials:

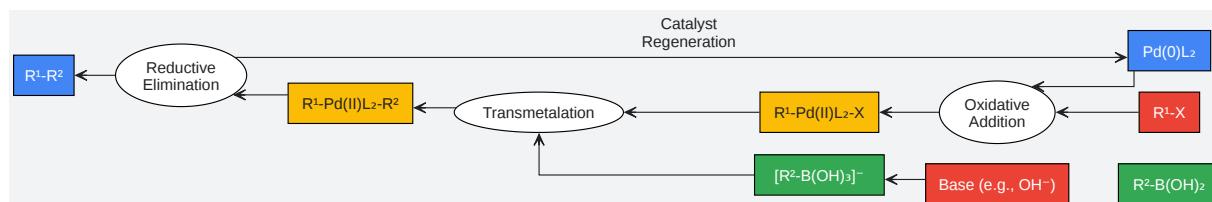
- 2-Hydroxy-5-methylphenylboronic acid** (1.2 eq)
- Aryl halide (e.g., 4-iodopyridine, 1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
- Base (e.g., K₂CO₃, 2.0 eq)
- Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

- Reaction Setup: To a round-bottom flask, add the aryl halide, **2-Hydroxy-5-methylphenylboronic acid**, and the base.
- Solvent and Catalyst Addition: Add the dioxane/water solvent mixture and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
- Reaction Initiation: Add the palladium catalyst to the mixture under an inert atmosphere.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids are highly valued in medicinal chemistry for several reasons:


- Versatile Building Blocks: They are key substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most powerful methods for forming carbon-carbon bonds to construct complex molecular architectures found in many pharmaceuticals.^[3]
- Bioisosteres: The boronic acid moiety can act as a bioisostere of carboxylic acids, enabling new interactions with biological targets.^[3]
- Covalent Inhibition: Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition. This mechanism is exploited in several FDA-approved drugs.^[3]

The 2-hydroxy-5-methylphenyl scaffold itself is found in molecules with potential biological activities, such as neuroprotective agents, highlighting its relevance in the design of new

therapeutic agents.^[4] The presence of the ortho-hydroxyl group can influence the reactivity of the boronic acid and participate in intramolecular hydrogen bonding or chelation, which can be exploited in catalyst design and molecular recognition.

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and a primary application of **2-Hydroxy-5-methylphenylboronic acid**. The following diagram illustrates the catalytic cycle of this reaction.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-5-methylphenylboronic acid | 259209-21-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-5-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151179#2-hydroxy-5-methylphenylboronic-acid-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com